molecular formula C12H10ClN3O B14763377 1-(6-Chloropyridin-3-yl)-3-phenylurea

1-(6-Chloropyridin-3-yl)-3-phenylurea

Cat. No.: B14763377
M. Wt: 247.68 g/mol
InChI Key: AQYWFDTXJVCODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyridin-3-yl)-3-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloropyridinyl group attached to a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-yl)-3-phenylurea typically involves the reaction of 6-chloropyridine-3-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors and automated systems can enhance the efficiency of the synthesis, allowing for large-scale production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-3-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1-(6-Chloropyridin-3-yl)-3-phenylurea: Characterized by the presence of both chloropyridinyl and phenylurea groups.

    1-(6-Chloropyridin-3-yl)-N-methylmethanamine: Contains a methyl group instead of the phenylurea moiety.

    2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: Features a benzodioxinyl group in place of the phenylurea moiety

Uniqueness: this compound stands out due to its unique combination of the chloropyridinyl and phenylurea groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)-3-phenylurea

InChI

InChI=1S/C12H10ClN3O/c13-11-7-6-10(8-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,17)

InChI Key

AQYWFDTXJVCODI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CN=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.